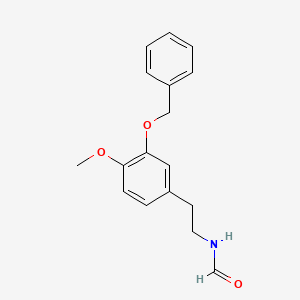

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide

Description

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is a formamide derivative featuring a benzyloxy group at the 3-position and a methoxy group at the 4-position of a phenyl ring, connected via an ethyl chain to the formamide moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methoxy and benzyloxy substituents, and hydrogen-bonding capacity via the formyl group.

Properties

IUPAC Name |

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-16-8-7-14(9-10-18-13-19)11-17(16)21-12-15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJFXBPUMLVOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68360-20-3 | |

| Record name | N-(2-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHYL)-FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most straightforward method involves treating 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine (8 ) with ethyl formate under reflux conditions. This nucleophilic acyl substitution reaction proceeds without catalysts, as the amine attacks the electrophilic carbonyl carbon of ethyl formate, displacing ethoxide and forming the formamide bond.

In a representative procedure, 9.30 g (36.1 mmol) of 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine is dissolved in excess ethyl formate and refluxed for 12 hours. Solvent removal under vacuum yields N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}formamide quantitatively (10.3 g, 100%). The crude product is sufficiently pure for subsequent steps, eliminating the need for chromatography.

Optimization and Practical Considerations

Key advantages of this method include:

-

Solvent-free conditions : Ethyl formate acts as both reagent and solvent.

-

High atom economy : No stoichiometric byproducts are generated.

-

Scalability : Demonstrated at multi-gram scales (15.0 g starting material).

However, prolonged heating may risk decomposition of sensitive substrates. Lower temperatures (40–60°C) with extended reaction times (24–48 h) are viable alternatives for thermally labile compounds.

Acetic Formic Anhydride-Mediated Formylation

Dual Role of Formic Acid Derivatives

A patent by EP2348013A1 describes formylation using acetic formic anhydride (AFA) and formic acid at temperatures between -10°C and 25°C. This method leverages AFA’s high reactivity to achieve rapid formylation without external catalysts.

The mechanism involves initial activation of formic acid by acetic anhydride, generating mixed anhydrides that acylate the amine. Subsequent proton transfer yields the formamide. A typical protocol uses dichloromethane or toluene as solvents, with reaction completion within 1–2 hours.

Industrial Adaptations

While specific yields are undisclosed, this method is noted for:

-

Low-temperature operation : Minimizes side reactions like oxidation.

-

Compatibility with sensitive functional groups : Suitable for substrates with nitro or benzyloxy groups.

-

One-pot compatibility : Integrates with prior reductive amination steps.

Drawbacks include the cost of AFA and challenges in handling hygroscopic reagents under anhydrous conditions.

Reductive Formylation with Formic Acid and Raney Nickel

Simultaneous Reduction and Formylation

CN101921208B discloses a novel method combining nitro reduction and formylation in one step using Raney nickel and formic acid. Here, formic acid serves dual roles: as a hydrogen donor (via decomposition to H₂ and CO₂) and as a formylating agent.

In a representative procedure, 1-(4-benzyloxy-3-nitrophenyl)-2-(1-(4-methoxyphenyl)-2-propylamino)ethanol (I) is reacted with Raney nickel and formic acid under hydrogen pressure (25–60°C). The nitro group is reduced to an amine, which undergoes in situ formylation to yield N-(2-benzyloxy-5-(1-hydroxy-2-(1-(4-methoxyphenyl)-2-propylamino)ethyl)phenyl)carboxamide (II).

Advantages for Industrial Scale

-

Cost efficiency : Raney nickel is cheaper than noble metal catalysts (e.g., Pt/C).

-

Reduced waste : Eliminates separate reduction and formylation steps, cutting solvent use by 30–40%.

-

High yields : Reported improvements over traditional methods, though exact figures are proprietary.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Hydrolysis of the Formamide Group

The formamide functional group (-NC=O) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for modifying the compound’s biological activity or preparing intermediates.

-

Reaction :

-

Conditions :

Oxidation Reactions

The ethyl chain and aromatic substituents are susceptible to oxidation. Chromium-based reagents are commonly employed:

-

Reagents : Chromium trioxide () or pyridinium chlorochromate (PCC).

-

Products : Ketones or carboxylic acids, depending on the oxidation strength and duration.

Nitro Group Reduction

The compound participates in catalytic hydrogenation to reduce nitro groups to amines, a key step in synthesizing β-adrenergic agonists like Formoterol:

-

Reaction :

-

Conditions :

Table 1: Reduction Reaction Optimization

| Catalyst Loading (% w/w) | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 20 | 100 | 1 | 60.3 |

| 80 | 80 | 2 | 56.2 |

| 100 | 140 | 48 | 40.3 |

Formylation

The compound serves as a formylating agent in multi-step syntheses. For example, it facilitates the introduction of formamide groups into aromatic amines:

-

Mechanism : Nucleophilic acyl substitution at the amine site.

Structural Influences on Reactivity

The benzyloxy and methoxy groups on the phenyl ring impact electron density, directing electrophilic substitution reactions. For example:

-

Ortho/para Directors : Methoxy groups activate the ring toward electrophiles .

-

Steric Effects : Benzyloxy groups may hinder reactions at the 3-position .

Stability and Degradation

-

Thermal Stability : Decomposition observed above 140°C via differential scanning calorimetry (DSC).

-

Photodegradation : Susceptible to UV-induced cleavage of the benzyloxy group .

Synthetic Utility in Pharmaceutical Chemistry

This compound is a precursor to Formoterol, a long-acting β-agonist. Critical steps include:

Scientific Research Applications

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used to study the interactions of formamide derivatives with biological systems.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Formamide Derivatives with Substituted Phenyl Groups

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-[2-(4-hydroxyphenyl)ethyl]formamide (CAS 602-791-3)

- Structure : Differs by bromo and hydroxy substituents at positions 2 and 5, respectively, and a 4-hydroxyphenethyl group.

- Properties : The bromo group increases molecular weight (MW: 380.23) and may enhance electrophilicity, while hydroxy groups improve solubility .

- Synthesis : Likely involves bromination and formylation steps, similar to .

Formoterol-Related Compound H

- Structure: Contains a monobenzyl group and methoxyphenyl substituents.

- Analytical Data : Relative retention time (RRT) = 2.2, similar to the target compound’s expected polarity .

- Application : Used as a pharmaceutical impurity standard, highlighting the relevance of formamides in drug development .

N-(p-Hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

- Structure : Features bromo and hydroxy groups instead of benzyloxy.

Acetamide Analogues

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

- Structure: Acetamide core with fluorophenoxy and butyryl groups.

- Physicochemical Data : Melting point = 75°C, yield = 82%, Rf = 0.32 (TLC) .

- Comparison : The acetamide’s lower hydrogen-bonding capacity vs. formamides may explain its higher yield and lower melting point.

Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32)

Physicochemical and Analytical Data Comparison

*Estimated based on structural analogs.

Biological Activity

N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzyloxy and methoxy groups in its structure suggest potential interactions with neurotransmitter receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Receptor Modulation: It may interact with various receptors involved in signaling pathways, potentially influencing cellular responses.

1. Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on MAO. For instance, studies have shown that benzyloxy-substituted compounds can act as irreversible inhibitors of MAO-B, suggesting that this compound could exhibit similar properties .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| FA-73 (Benzyloxy-indolyl methylamine) | MAO-B | 0.5 |

| Compound X | MAO-A | 2.28 |

| This compound | MAO-B (predicted) | TBD |

2. Anticancer Activity

This compound may also possess anticancer properties. Similar compounds have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, compounds targeting the vascular endothelial growth factor receptor (VEGFR) have demonstrated significant anticancer activity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.66 |

| Compound B | HepG2 | 1.98 |

| This compound | TBD | TBD |

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Study on MAO Inhibitors: A study investigated the inhibitory effects of benzyloxy derivatives on MAO-A and MAO-B, demonstrating their potential as therapeutic agents for neurodegenerative diseases .

- Antitumor Activity Research: Another research focused on the synthesis and evaluation of benzyloxy-substituted compounds against cancer cell lines, revealing significant cytotoxicity and selectivity towards tumor cells compared to normal cells .

Q & A

Q. What synthetic routes are recommended for N-(2-(3-Benzyloxy-4-methoxy-phenyl)-ethyl)-formamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A multi-step synthesis is typically employed:

Benzyloxy Group Introduction : Use O-benzyl hydroxylamine hydrochloride under reflux with a coupling agent (e.g., EDC/HOBt) in anhydrous DCM .

Amide Formation : React the intermediate with formic acid derivatives (e.g., formyl chloride) in the presence of a base (e.g., triethylamine) .

Purification : High-purity isolation can be achieved via column chromatography or recrystallization from ethanol/water mixtures .

- Key Optimization : Control reaction temperature (0–25°C for coupling steps) and use moisture-free conditions to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?

- Methodological Answer :

Q. How can researchers identify and quantify impurities in this compound during synthesis?

- Methodological Answer : Common impurities include de-benzylated intermediates or incomplete formamide formation. Use:

- HPLC-MS : Compare retention times and mass fragments with reference standards (e.g., USP Formoterol Resolution Mixture RS) .

- TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress and spot impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : B3LYP/6-31G(d) is recommended for thermochemical accuracy and electron density analysis .

- Applications :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Simulate IR/NMR spectra for comparison with experimental data .

Q. What mechanistic insights explain contradictions in observed vs. predicted reactivity of the formamide group during derivatization?

- Methodological Answer :

- Kinetic Studies : Vary pH and temperature to probe hydrolysis or rearrangement pathways.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis intermediates .

- Computational Modeling : Identify transition states for formamide cleavage using DFT .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

- Methodological Answer :

- Modification Sites :

Benzyloxy Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.

Ethyl Linker : Shorten to a methyl group to reduce conformational flexibility .

- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular uptake studies using fluorescence tagging .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.